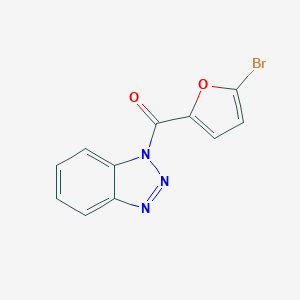
1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE is a heterocyclic compound that combines the structural features of benzotriazole and bromofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE typically involves the reaction of benzotriazole with a bromofuran derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1H-benzotriazol-1-yl(5-bromo-2-methoxyphenyl)methanone
- 1H-benzotriazol-1-yl(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- 1H-benzotriazol-1-yl(5-bromo-2-methylphenyl)methanone
Uniqueness
1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE is unique due to its specific combination of benzotriazole and bromofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
benzotriazol-1-yl-(5-bromofuran-2-yl)methanone |
InChI |
InChI=1S/C11H6BrN3O2/c12-10-6-5-9(17-10)11(16)15-8-4-2-1-3-7(8)13-14-15/h1-6H |
InChI Key |
IKNULUNMDGUJRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















